Isotachysterol 3 Isotachysterol 3 Isotachysterol3 is a degradation product of Vitamin D3. Isotachysterol3 has been shown to stimulate intestinal Ca transport and bone Ca mobilization in anephric rats
Brand Name: Vulcanchem
CAS No.: 22350-43-2
VCID: VC21336032
InChI: InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-25,28H,6-11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,27-/m1/s1
SMILES: CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)CCCC(C)C
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol

Isotachysterol 3

CAS No.: 22350-43-2

VCID: VC21336032

Molecular Formula: C27H44O

Molecular Weight: 384.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Isotachysterol 3 - 22350-43-2

Description

Isotachysterol 3 is a chemical compound that serves as an analog of 1,25-dihydroxyvitamin D3, which is the active form of vitamin D. It is characterized by its ability to stimulate intestinal calcium transport and enhance bone calcium mobilization, particularly in conditions where renal function is compromised, such as in anephric patients . The compound is synthesized through the acid-catalyzed isomerization of vitamin D3 and is known for its instability in air, leading to rapid autoxidation .

Biological Activity

Isotachysterol 3 is known for its role in calcium metabolism. It effectively stimulates intestinal absorption of calcium and promotes mobilization of calcium from bones, making it significant in maintaining calcium homeostasis. Its effects are particularly relevant in conditions where vitamin D metabolism is altered or impaired .

Experimental Findings

In studies involving anephric rats fed a low-calcium and vitamin D-deficient diet, the administration of Isotachysterol 3 resulted in stimulated intestinal calcium transport and bone calcium mobilization. This biological activity is closely linked to its partial activation of the vitamin D receptor (VDR), although the exact mechanism compared to vitamin D3 is not fully elucidated.

Synthesis and Autoxidation

Isotachysterol 3 is synthesized through the acid-catalyzed isomerization of vitamin D3. This process involves treating vitamin D3 with an acid catalyst, leading to the rearrangement of its molecular structure to form isotachysterol. The compound is very labile in air, even in the dark, and undergoes rapid autoxidation to form complex mixtures, including new epoxides .

Autoxidation Products

The autoxidation of Isotachysterol 3 yields three new epoxides, which are produced through the oxidation of the conjugated triene part of the molecule. These epoxides are isolated using column chromatography and HPLC separation .

EpoxideDescription
Epoxide 6Produced during autoxidation
Epoxide 7Produced during autoxidation
Epoxide 8Produced during autoxidation

Potential Applications

Isotachysterol 3 has potential applications in both research and clinical settings. Its primary application lies in the study of calcium metabolism and bone health. Additionally, it may serve as a therapeutic agent in conditions associated with vitamin D deficiency or disorders affecting calcium homeostasis. Research into its unique properties could lead to novel treatments for osteoporosis and other metabolic bone diseases.

Comparison with Related Compounds

Isotachysterol 3 shares structural and functional similarities with several other compounds related to vitamin D metabolism. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
CholecalciferolC27H44OPrecursor to active vitamin D; essential for calcium absorption.
CalcitriolC27H44O3Active form of vitamin D; regulates calcium levels more potently than isotachysterol 3.
ErgocalciferolC28H46OPlant-derived vitamin D2; used as a supplement but less effective than cholecalciferol.
1,25-Dihydroxyvitamin D3C27H44O3Active form of vitamin D; more potent than isotachysterol 3 in stimulating calcium transport.

Safety and Handling

Isotachysterol 3 is toxic if swallowed and in contact with skin, indicating acute toxicity . It is recommended to handle the compound with caution and follow proper safety protocols.

CAS No. 22350-43-2
Product Name Isotachysterol 3
Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
IUPAC Name (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Standard InChI InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-25,28H,6-11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,27-/m1/s1
Standard InChIKey ZPZNWLRQHDLNNV-QVEMQNNUSA-N
Isomeric SMILES CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)CCCC(C)C
SMILES CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)CCCC(C)C
Canonical SMILES CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)CCCC(C)C
Appearance White to Off-White Solid
Melting Point 66-69°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms iso-Tachysterol 3; Isotachysterol 3; (3β,6E)-9,10-Secocholesta-5(10),6,8(14)-trien-3-ol; (E)-9,10-Secocholesta-5(10),6,8(14)-trien-3β-ol; (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
PubChem Compound 5283714
Last Modified Aug 15 2023

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